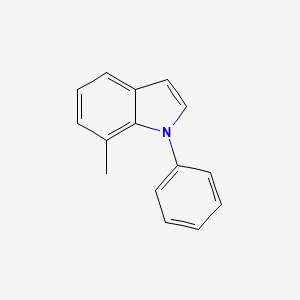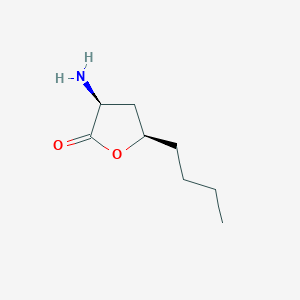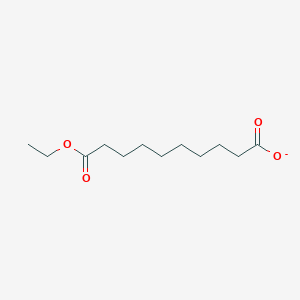![molecular formula C7H4F2O8S2 B14124568 3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid is a chemical compound with the molecular formula C7H4F2O8S2 and a molecular weight of 318.22 g/mol It is known for its unique structure, which includes two fluorosulfonyl groups attached to a benzoic acid core
Méthodes De Préparation
One common method includes the reaction of 3,5-dihydroxybenzoic acid with fluorosulfonic acid under controlled conditions . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under specific conditions, often using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Applications De Recherche Scientifique
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways in disease treatment.
Mécanisme D'action
The mechanism by which 3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid exerts its effects is primarily through its ability to form strong interactions with various molecular targets. The fluorosulfonyl groups can act as electrophilic centers, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid can be compared with other compounds that contain fluorosulfonyl groups, such as:
Bistriflimide: Known for its use as a non-coordinating anion in various chemical reactions.
4-(fluorosulfonyl)benzoic acid: Another compound with a single fluorosulfonyl group, used in different synthetic applications.
The uniqueness of this compound lies in its dual fluorosulfonyl groups, which provide enhanced reactivity and versatility in chemical synthesis and research applications.
Propriétés
Formule moléculaire |
C7H4F2O8S2 |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
3,5-bis(fluorosulfonyloxy)benzoic acid |
InChI |
InChI=1S/C7H4F2O8S2/c8-18(12,13)16-5-1-4(7(10)11)2-6(3-5)17-19(9,14)15/h1-3H,(H,10,11) |
Clé InChI |
DGMVYOIGADCOJN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OS(=O)(=O)F)OS(=O)(=O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


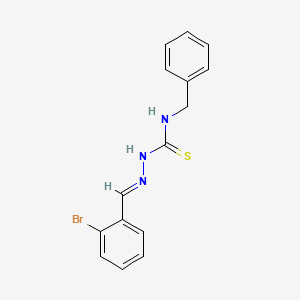
![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124501.png)
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
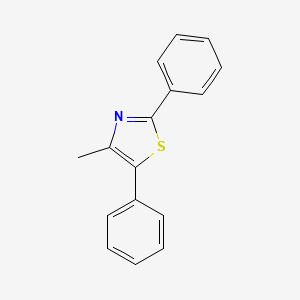
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
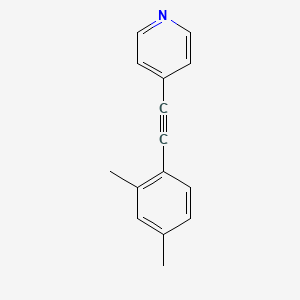
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
